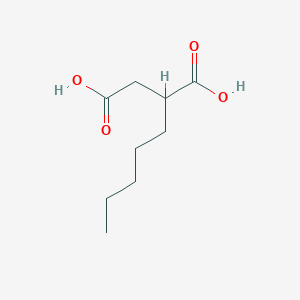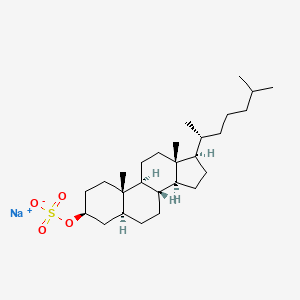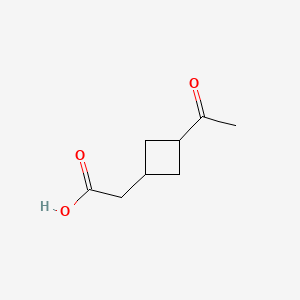
Neodymium,tris(h5-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, also known as tris(cyclopentadienyl)neodymium(III), is a complex organometallic compound with the molecular formula C15H15Nd. This compound is characterized by the presence of three cyclopentadienyl ligands bound to a central neodymium atom. It is a member of the lanthanide series and exhibits unique chemical properties due to the interaction between the neodymium ion and the cyclopentadienyl ligands .
Méthodes De Préparation
The synthesis of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- typically involves the reaction of neodymium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction can be represented as follows:
NdCl3+3Na(C5H5)→Nd(C5H5)3+3NaCl
The product, neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, is then purified by sublimation or recrystallization techniques .
Analyse Des Réactions Chimiques
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxide and cyclopentadiene. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can convert the neodymium(III) center to lower oxidation states, although such reactions are less common.
Substitution: The cyclopentadienyl ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen peroxide, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery systems.
Mécanisme D'action
The mechanism of action of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- involves the interaction between the neodymium ion and the cyclopentadienyl ligands. The neodymium ion forms a stable complex with the cyclopentadienyl ligands through π-bonding interactions. These interactions stabilize the compound and contribute to its unique chemical properties. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to act as a catalyst and its magnetic properties .
Comparaison Avec Des Composés Similaires
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but with lanthanum as the central metal ion.
Tris(cyclopentadienyl)praseodymium(III): Similar in structure but with praseodymium as the central metal ion.
Tris(cyclopentadienyl)samarium(III): Similar in structure but with samarium as the central metal ion.
The uniqueness of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- lies in its specific magnetic properties and its effectiveness as a catalyst in certain chemical reactions .
Propriétés
Formule moléculaire |
C15H15Nd |
|---|---|
Poids moléculaire |
339.52 g/mol |
InChI |
InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
OACOCUZSZBRUKL-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)










![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
